molecular formula C22H28N2O4S B2728508 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide CAS No. 946372-89-0

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B2728508
CAS No.: 946372-89-0
M. Wt: 416.54
InChI Key: GQFCUTABFVKGOQ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of a class of molecules known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group and the sulfonamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Uniqueness

What sets N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-5-14-24-21-12-7-18(16-17(21)6-13-22(24)25)23-29(26,27)20-10-8-19(9-11-20)28-15-4-2/h7-12,16,23H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFCUTABFVKGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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